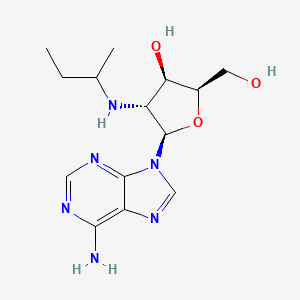
2'-(2-Butylamino)-2'-deoxyadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(2-Butylamino)-2’-deoxyadenosine is a synthetic nucleoside analog. It is structurally similar to adenosine, a naturally occurring nucleoside, but with modifications that include a butylamino group at the 2’ position and the absence of a hydroxyl group at the same position. These modifications can significantly alter its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-Butylamino)-2’-deoxyadenosine typically involves multiple steps, starting from a suitable purine derivative. The key steps include:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Introduction of the butylamino group: This is achieved through nucleophilic substitution reactions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for 2’-(2-Butylamino)-2’-deoxyadenosine would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2’-(2-Butylamino)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can modify the butylamino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the amino position.
科学的研究の応用
2’-(2-Butylamino)-2’-deoxyadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study nucleoside analogs’ effects on cellular processes.
Industry: It may be used in the development of new pharmaceuticals or as a reagent in chemical synthesis.
作用機序
The mechanism of action of 2’-(2-Butylamino)-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The butylamino group can affect the compound’s binding affinity to enzymes and receptors, altering its biological activity. Molecular targets may include DNA polymerases and reverse transcriptases, making it a potential candidate for antiviral and anticancer therapies.
類似化合物との比較
Similar Compounds
2’-(2-Amino)-2’-deoxyadenosine: Similar structure but with an amino group instead of a butylamino group.
2’-(2-Methylamino)-2’-deoxyadenosine: Contains a methylamino group instead of a butylamino group.
2’-(2-Ethylamino)-2’-deoxyadenosine: Contains an ethylamino group instead of a butylamino group.
Uniqueness
The uniqueness of 2’-(2-Butylamino)-2’-deoxyadenosine lies in its butylamino group, which can significantly alter its chemical and biological properties compared to other similar compounds. This modification can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
134934-96-6 |
|---|---|
分子式 |
C14H22N6O3 |
分子量 |
322.36 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(butan-2-ylamino)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-3-7(2)19-9-11(22)8(4-21)23-14(9)20-6-18-10-12(15)16-5-17-13(10)20/h5-9,11,14,19,21-22H,3-4H2,1-2H3,(H2,15,16,17)/t7?,8-,9-,11+,14-/m1/s1 |
InChIキー |
FLWDFNRCXTYRGD-FANCQLLMSA-N |
異性体SMILES |
CCC(C)N[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
正規SMILES |
CCC(C)NC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810260.png)

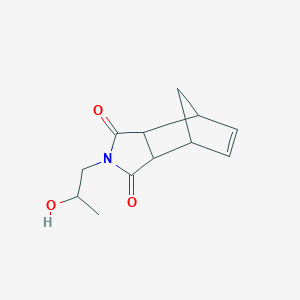
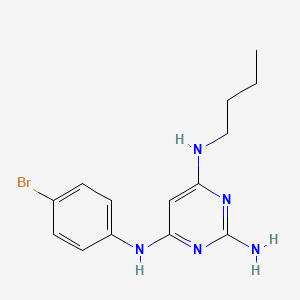
![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)
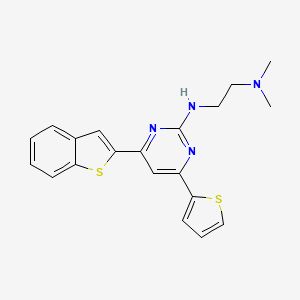

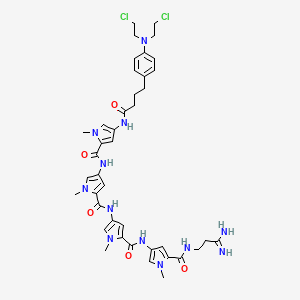
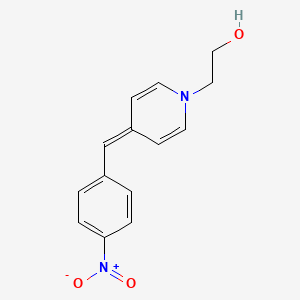
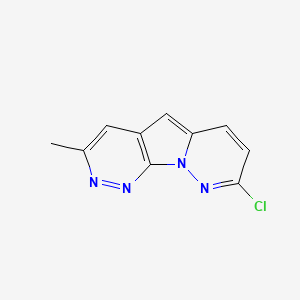

![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
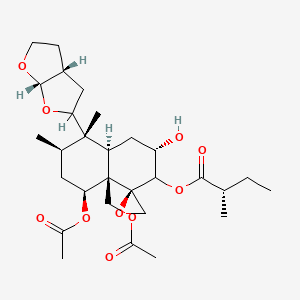
![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)
